REACTION_CXSMILES
|
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)(OC(C)(C)C)=O.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.[Li+].CC([N-]C(C)C)C.Cl>C1(C)C=CC=CC=1.C1COCC1.O>[B:22]([C:9]1[NH:8][C:16]2[C:11]([CH:10]=1)=[CH:12][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][CH:15]=2)([OH:27])[OH:23] |f:2.3|
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C=CC2=CC(=CC=C12)C(=O)OCC
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Name
|
|
Quantity
|
192 mL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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278 g
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
940 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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350 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for a further 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Subsequently, the mixture was stirred at from 5° C. to 10° C. for 30 min
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
Thereafter, the mixture was filtered
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Type
|
ADDITION
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Details
|
This suspension was added at 40° C. to a solution of 500 ml of 30% hydrochloric acid and 224 ml of ethanol
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Type
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STIRRING
|
Details
|
Subsequently, the mixture was stirred at from 40° C. to 45° C. for 2.5 h
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Duration
|
2.5 h
|
Type
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CUSTOM
|
Details
|
admixed at 30° C. with 380 ml of water
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Type
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TEMPERATURE
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Details
|
The mixture was then cooled to from 10° C. to 15° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Drying under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)C=1NC2=CC=C(C=C2C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.5 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |